piperic acid structure and chemical properties
piperic acid structure and chemical properties
An In-depth Technical Guide on Piperic Acid: Structure and Chemical Properties
Introduction
Piperic acid, systematically known as (2E,4E)-5-(1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid, is a phenylpropanoid-derived organic compound.[1] It is most commonly obtained by the alkaline hydrolysis of piperine, the primary alkaloid responsible for the pungency of black pepper (Piper nigrum)[2][3]. The structure of piperic acid, featuring a conjugated diene system connected to a benzodioxole ring and a terminal carboxylic acid, makes it a valuable intermediate in the synthesis of various compounds, including fragrances like piperonal, as well as molecules with potential pharmacological applications[1][2]. This document provides a comprehensive overview of its structure, chemical properties, and relevant experimental methodologies.
Chemical Structure and Isomerism
The chemical identity of piperic acid is defined by its molecular formula, C₁₂H₁₀O₄, and a molar mass of approximately 218.21 g·mol⁻¹[2][4]. Its structure features a pentadienoic acid chain attached to a 1,3-benzodioxole (or methylenedioxyphenyl) group.
The presence of two double bonds in the pentadienoic chain gives rise to four possible geometric isomers[1][5]:
-
(2E,4E)-Piperic acid: Commonly referred to as piperinic acid or simply piperic acid. This is the most stable and common isomer, typically formed from the hydrolysis of piperine.
-
(2E,4Z)-Piperic acid: Known as isochavicinic acid.
-
(2Z,4E)-Piperic acid: Known as isopiperinic acid.
-
(2Z,4Z)-Piperic acid: Known as chavicinic acid.
The preferred IUPAC name for the most common isomer is (2E,4E)-5-(2H-1,3-Benzodioxol-5-yl)penta-2,4-dienoic acid[2][6][7].
Physicochemical Properties
The physical and spectral properties of piperic acid are crucial for its identification and characterization. Quantitative data are summarized in the tables below.
Physical Properties
The physical properties, particularly the melting point, vary significantly among the different isomers. The (E,E) isomer is a crystalline solid that is colorless when freshly prepared but turns yellow upon exposure to light[5].
| Property | (2E,4E)-Piperic Acid (Piperinic acid) | (2E,4Z)-Piperic Acid (Isochavicinic acid) | (2Z,4E)-Piperic Acid (Isopiperinic acid) | (2Z,4Z)-Piperic Acid (Chavicinic acid) |
| Molar Mass | 218.21 g/mol [2][4] | 218.21 g/mol | 218.21 g/mol | 218.21 g/mol |
| Appearance | Needles or crystalline solid[5] | Yellow crystals[5] | Needles from benzene[5] | Amorphous yellow granules[5] |
| Melting Point (°C) | 213–217[5][8][9] | 134–143[5] | 138–153[5] | 120–202 (wide disparity reported)[5] |
| Boiling Point (°C) | Decomposes[2] | Not available | Not available | Not available |
| Solubility | Practically insoluble in water, ether, benzene; Soluble in 50 parts boiling alcohol[5]. Soluble in ethanol[10]. | Soluble in methanol, benzene[5] | Soluble in benzene[5] | Soluble in boiling alcohol and benzene[5] |
| pKa (Predicted) | 3.82 | Not available | Not available | Not available |
Spectral Data
Spectroscopic data are essential for the structural elucidation of piperic acid and its isomers.
| Spectroscopy | Data for (2E,4E)-Piperic Acid |
| UV-Vis (Methanol) | λmax: 340 nm (ε = 28800)[5][9] |
| IR (KBr, cm⁻¹) | 3300–2500 (broad, O-H stretch of carboxylic acid), 1671 (C=O stretch), 1594 (C=C stretch)[9] |
| ¹H NMR (DMSO-d₆) | δ (ppm): 12.1 (s, 1H, COOH), 7.32-7.25 (m, 1H), 7.23 (s, 1H), 7.00-6.92 (m, 4H), 6.05 (s, 2H, -OCH₂O-), 5.92 (d, J=15.1 Hz, 1H)[9] |
| ¹³C NMR (CDCl₃) | δ (ppm): 167.1, 148.5, 148.2, 144.6, 140.1, 130.5, 124.5, 122.9, 120.4, 108.5, 105.8, 101.3, 60.2, 14.3 (Note: Data for ethyl ester derivative)[9] |
Chemical Reactivity and Key Reactions
The chemical behavior of piperic acid is dictated by its carboxylic acid group, the conjugated diene system, and the benzodioxole ring.
-
Oxidative Cleavage : Reaction with strong oxidizing agents like potassium permanganate (KMnO₄) or ozone results in the cleavage of the double bonds to yield piperonal (heliotropin) and piperonylic acid[2]. Under certain conditions, further oxidation can produce CO₂ from cleavage products like oxalic acid[11].
-
Reduction : Piperic acid can be reduced at the double bonds. For instance, reduction with sodium amalgam yields α- and β-dihydropiperic acids (C₁₂H₁₂O₄)[2].
-
Esterification : The carboxylic acid group readily undergoes esterification with alcohols, often catalyzed by acid or facilitated by coupling agents like dicyclohexylcarbodiimide (DCC) in the presence of 4-dimethylaminopyridine (DMAP)[1][9].
-
Amidation : Piperic acid can be converted to its corresponding amides. This is typically achieved by first converting the carboxylic acid to a more reactive acid chloride (e.g., using thionyl chloride), followed by reaction with an amine[1]. Alternatively, direct condensation with amines can be accomplished using coupling reagents such as DCC or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)[1][12][13].
Experimental Protocols
Preparation of Piperic Acid by Alkaline Hydrolysis of Piperine
This is the most common laboratory method for synthesizing piperic acid[2][13]. Piperine, the starting material, is first isolated from black pepper.
Materials:
-
Piperine
-
Potassium hydroxide (KOH)
-
Methanol or Ethanol (95%)
-
Concentrated Hydrochloric Acid (HCl)
-
Distilled water
-
Reaction flask with reflux condenser, heating mantle, magnetic stirrer, filtration apparatus.
Methodology:
-
Dissolution: Dissolve piperine in 95% ethanol or methanol inside a round-bottom flask.
-
Hydrolysis: Add a solution of potassium hydroxide (e.g., 20% methanolic KOH) to the flask[14].
-
Reflux: Heat the mixture to reflux (approximately 65°C) with continuous stirring. The reaction is typically run for 24-48 hours to ensure complete hydrolysis of the amide bond[12][14]. During this process, the piperine is cleaved into the potassium salt of piperic acid (potassium piperate) and volatile piperidine[2].
-
Neutralization/Acidification: After cooling the reaction mixture to room temperature, slowly add concentrated HCl until the solution is acidic (pH ~2-3). This protonates the piperate salt, causing the less soluble piperic acid to precipitate[2][12].
-
Isolation: Collect the precipitated solid by vacuum filtration.
-
Purification: Wash the crude piperic acid with cold water to remove residual salts. The crude product can be further purified by recrystallization from a suitable solvent system, such as a methanol/water mixture (8:2), to yield yellow crystals[9].
Synthesis of Piperic Acid Amides via DCC Coupling
This protocol describes a general method for forming an amide bond between piperic acid and a primary or secondary amine.
Materials:
-
Piperic acid
-
Desired amine
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP)
-
Anhydrous solvent (e.g., Dichloromethane (DCM) or Tetrahydrofuran (THF))
-
Magnetic stirrer, ice bath, filtration apparatus.
Methodology:
-
Dissolution: Dissolve piperic acid and a catalytic amount of DMAP in an anhydrous solvent (e.g., DCM) in a flask under an inert atmosphere (e.g., nitrogen).
-
Activation: Cool the solution in an ice bath (0°C). Add a solution of DCC in the same anhydrous solvent to the flask and stir for 20-30 minutes. This forms a reactive O-acylisourea intermediate.
-
Coupling: Add the desired amine to the reaction mixture and allow it to warm to room temperature. Stir for 10-12 hours[12].
-
Work-up: The byproduct, dicyclohexylurea (DCU), is insoluble and precipitates out. Remove the DCU precipitate by filtration.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude amide can be purified using standard techniques such as column chromatography or recrystallization.
Biological Activity and Role in Signaling Pathways
While much of the research on biological activity has focused on its precursor, piperine, piperic acid itself exhibits notable properties, including antioxidant and antibacterial effects[15][16]. Derivatives of piperic acid have been synthesized and evaluated for a range of activities, including anti-inflammatory, α-glucosidase inhibitory, and antihyperlipidemic effects[13][17]. Some derivatives have shown anti-inflammatory action through the downregulation of the NF-κB pathway[1].
Piperic acid is a key intermediate in the biosynthesis of piperine in pepper plants[18]. The pathway involves the conversion of feruperic acid to piperic acid, which is then activated to piperoyl-CoA before being condensed with piperidine to form piperine[18][19].
References
- 1. Piperic Acid|High-Purity Research Compound [benchchem.com]
- 2. Piperic acid - Wikipedia [en.wikipedia.org]
- 3. magistralbr.caldic.com [magistralbr.caldic.com]
- 4. medkoo.com [medkoo.com]
- 5. Piperic Acid [drugfuture.com]
- 6. Piperic acid | C12H10O4 | CID 5370536 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. matrixscientific.com [matrixscientific.com]
- 9. tandfonline.com [tandfonline.com]
- 10. CAS 136-72-1: Piperic acid | CymitQuimica [cymitquimica.com]
- 11. organic chemistry - Piperic acid oxidation - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis and Biological Evaluation of Piperic Acid Amides as Free Radical Scavengers and α-Glucosidase Inhibitors [jstage.jst.go.jp]
- 14. rsucon.rsu.ac.th [rsucon.rsu.ac.th]
- 15. medchemexpress.com [medchemexpress.com]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and antihyperlipidemic activity of piperic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Piperine - Wikipedia [en.wikipedia.org]
- 19. researchgate.net [researchgate.net]
